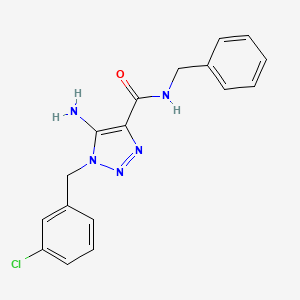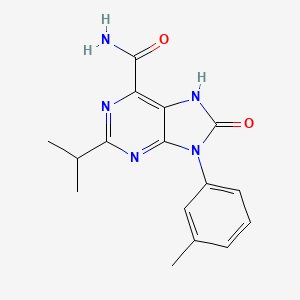![molecular formula C23H21F2N3O5 B10807781 Ethyl 4-{5-[(2,4-difluorophenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}piperidine-1-carboxylate](/img/structure/B10807781.png)
Ethyl 4-{5-[(2,4-difluorophenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Selection of Starting Materials: Choosing appropriate starting materials that contain the necessary functional groups.
Reaction Conditions: Employing specific reaction conditions such as temperature, pressure, and catalysts to facilitate the desired chemical transformations.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.
Industrial production methods for similar compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
WAY-330595 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Involves the replacement of one functional group with another. Common reagents include halogens, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
WAY-330595 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry: Utilized in the development of new materials, pharmaceuticals, and chemical processes.
Mechanism of Action
The mechanism of action of WAY-330595 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
WAY-330595 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
WAY-339495: Known for its anti-tumor, anti-inflammatory, and analgesic activities.
WAY-100635: A selective serotonin receptor antagonist used in research related to anxiety and depression.
WAY-120491: Studied for its potential effects on metabolic disorders and cardiovascular diseases.
Properties
Molecular Formula |
C23H21F2N3O5 |
|---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
ethyl 4-[5-[(2,4-difluorophenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H21F2N3O5/c1-2-33-23(32)27-9-7-15(8-10-27)28-21(30)16-5-3-13(11-17(16)22(28)31)20(29)26-19-6-4-14(24)12-18(19)25/h3-6,11-12,15H,2,7-10H2,1H3,(H,26,29) |
InChI Key |
ZEYQKGBGAMZYTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[4-(Difluoromethoxy)phenyl]methylideneamino]oxy-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B10807708.png)
![N-[4-(difluoromethoxy)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B10807711.png)
![2-[4-[(2-methoxyphenyl)methyl]-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B10807717.png)

![3-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-N,N,1-trimethyl-4-oxo-1,4-dihydroquinoline-6-sulfonamide](/img/structure/B10807730.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide](/img/structure/B10807738.png)
![1-(4-chlorobenzoyl)-N-[4-(dimethylsulfamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B10807740.png)
![N-(3-ethylphenyl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B10807745.png)
![1,1'-dimethylspiro[3H-quinazoline-2,3'-indole]-2',4-dione](/img/structure/B10807747.png)

![2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone](/img/structure/B10807771.png)
![N-cyclohexyl-1-[(3-methoxyphenyl)methyl]-2-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B10807775.png)
